N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a dimethylaminoethyl group, a fluorobenzo[d]thiazolyl group, and a naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes may include:
Formation of the Fluorobenzo[d]thiazolyl Intermediate: This step involves the reaction of a fluorinated benzene derivative with a thiazole compound under controlled conditions.
Preparation of the Naphthalenyl Intermediate: This step involves the functionalization of naphthalene to introduce the necessary substituents.
Coupling Reaction: The intermediates are then coupled using a suitable reagent, such as a coupling agent or catalyst, to form the final compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions and improve efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced compounds with fewer double bonds or functional groups.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Modulating Signaling Pathways: It may modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-N-(benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide: This compound is similar in structure but lacks the fluorine atom.
N-(2-(dimethylamino)ethyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide: This compound has a chlorine atom instead of a fluorine atom.
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide: This compound has a methyl group instead of a fluorine atom.
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride is unique due to the presence of the fluorine atom in its structure, which can influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS.ClH/c1-26(2)12-13-27(23-25-20-11-10-18(24)15-21(20)29-23)22(28)14-17-8-5-7-16-6-3-4-9-19(16)17;/h3-11,15H,12-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZMCOQQJIHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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